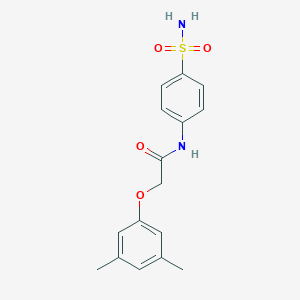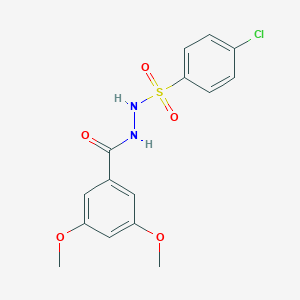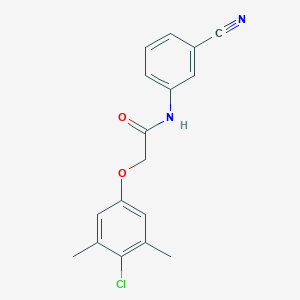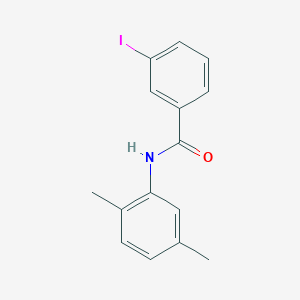
2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide, also known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2009 and has since been studied for its ability to inhibit a range of enzymes and proteins involved in various cellular processes.
作用機序
2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide inhibits the activity of several enzymes and proteins by binding to their active sites. It has been shown to inhibit the activity of Vps34, a class III phosphatidylinositol 3-kinase (PI3K) involved in autophagy, and carbonic anhydrase IX (CAIX), a protein overexpressed in many types of cancer. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes involved in extracellular matrix remodeling and angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce autophagy and inhibit cancer cell proliferation in vitro. This compound has also been shown to have anti-inflammatory effects in vivo, reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects, reducing neuronal cell death in vitro and in vivo.
実験室実験の利点と制限
2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with many of its biochemical and physiological effects well-characterized. However, this compound has some limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which can limit its use in some experiments. In addition, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. This compound has been shown to inhibit the activity of CAIX, a protein overexpressed in many types of cancer. Further studies are needed to determine the efficacy of this compound as a cancer therapeutic. Another area of interest is the study of this compound as an autophagy inducer. This compound has been shown to induce autophagy in vitro, and further studies are needed to determine its potential use as an autophagy-inducing agent. Finally, the study of this compound as a neuroprotective agent is an area of interest. This compound has been shown to have neuroprotective effects in vitro and in vivo, and further studies are needed to determine its potential use as a therapeutic agent for the treatment of neurodegenerative diseases.
合成法
The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 2-(3,5-dimethylphenoxy)acetamide. This intermediate is then reacted with 4-aminobenzenesulfonamide to form the final product, this compound. The synthesis of this compound is a relatively straightforward process and can be carried out on a large scale.
科学的研究の応用
2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit a range of enzymes and proteins involved in various cellular processes, including autophagy, angiogenesis, and cancer cell proliferation. This compound has also been shown to have anti-inflammatory and neuroprotective effects. These properties make it an attractive candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-7-12(2)9-14(8-11)22-10-16(19)18-13-3-5-15(6-4-13)23(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVUDXYQROGYKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chloro-3,5-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B411009.png)
![N-{2-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B411012.png)

![2-[(2-{3-Ethyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]phenyl acetate](/img/structure/B411015.png)
![2-{2-[(2,4-dimethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B411016.png)
![2-{2-[(2,4-dimethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B411017.png)
![N-(5-chloro-2-methylphenyl)-2-[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411019.png)
![2-[(2-{2-[(4-Chlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]phenyl acetate](/img/structure/B411020.png)
![4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B411022.png)

![2-[2-(2,4-dimethoxyphenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B411025.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2-[(2,4-dimethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B411026.png)
![N-(2,6-dimethylphenyl)-2-[3-(2-hydroxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411027.png)
